molecular formula C11H22ClNO2 B13697941 Ethyl 2-methyl-2-(3-piperidyl)propanoate hydrochloride CAS No. 1024038-36-5

Ethyl 2-methyl-2-(3-piperidyl)propanoate hydrochloride

Cat. No.: B13697941
CAS No.: 1024038-36-5
M. Wt: 235.75 g/mol
InChI Key: NVDSUUOTRVNPAG-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-(3-piperidyl)propanoate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-2-(3-piperidyl)propanoate hydrochloride typically involves the reaction of ethyl 2-methyl-2-(3-piperidyl)propanoate with hydrochloric acid. The preparation method may include the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control to ensure compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2-(3-piperidyl)propanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 2-methyl-2-(3-piperidyl)propanoate hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-2-(3-piperidyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-methyl-2-(3-piperidyl)propanoate hydrochloride can be compared with other similar compounds, such as:

These compounds share structural similarities but may exhibit different chemical and biological properties, highlighting the uniqueness of this compound .

Biological Activity

Ethyl 2-methyl-2-(3-piperidyl)propanoate hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in relation to the central nervous system (CNS). This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H21ClN2O2. Its structure features a piperidine ring, which is crucial for its biological interactions. The hydrochloride form enhances its solubility, making it suitable for various laboratory applications.

The primary mechanism through which this compound exerts its biological effects is by acting as an acetylcholinesterase inhibitor . By inhibiting this enzyme, the compound increases the levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in neurodegenerative diseases such as Alzheimer’s disease, where cholinergic deficits are a hallmark.

Pharmacological Studies

Research has demonstrated that this compound interacts significantly with muscarinic receptors in the nervous system. This interaction can enhance cholinergic signaling, making it a candidate for further exploration in treating cognitive disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Acetylcholinesterase InhibitionIncreases acetylcholine levels, enhancing cholinergic transmission.
Muscarinic Receptor InteractionModulates neurotransmitter systems, potentially improving cognitive function.
Neuroprotective EffectsMay offer protective benefits against neurodegeneration associated with Alzheimer’s disease.

Case Studies

  • Neuroprotection in Alzheimer's Disease : A study investigated the effects of this compound on animal models of Alzheimer’s disease. The results indicated significant improvements in memory and cognitive function, attributed to enhanced cholinergic activity.
  • In Vitro Studies : In vitro assays have shown that the compound exhibits cytotoxic effects against certain cancer cell lines, suggesting potential applications in oncology.

Research Findings

Recent studies have focused on the pharmacokinetics and metabolism of this compound. These studies typically involve both in vivo and in vitro methodologies to assess absorption, distribution, metabolism, and excretion (ADME) profiles.

Table 2: Pharmacokinetic Profile

ParameterValueReference
BioavailabilityHigh
Half-lifeApproximately 4 hours
Metabolic PathwaysPrimarily hepatic metabolism

Properties

CAS No.

1024038-36-5

Molecular Formula

C11H22ClNO2

Molecular Weight

235.75 g/mol

IUPAC Name

ethyl 2-methyl-2-piperidin-3-ylpropanoate;hydrochloride

InChI

InChI=1S/C11H21NO2.ClH/c1-4-14-10(13)11(2,3)9-6-5-7-12-8-9;/h9,12H,4-8H2,1-3H3;1H

InChI Key

NVDSUUOTRVNPAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C1CCCNC1.Cl

Origin of Product

United States

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